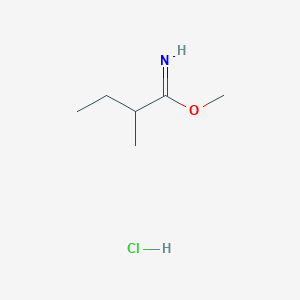

Methyl 2-methylbutanimidate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-methylbutanimidate hydrochloride” is a chemical compound with the CAS Number: 2503209-42-3 . It has a molecular weight of 151.64 . The IUPAC name for this compound is 1-methoxy-2-methylbut-1-en-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “Methyl 2-methylbutanimidate hydrochloride” is 1S/C6H13NO.ClH/c1-4-5(2)6(7)8-3;/h4,7H2,1-3H3;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“Methyl 2-methylbutanimidate hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

Researchers have developed a sensitive analytical method using capillary GC-HRMS-SIM for determining remifentanil, a drug closely related to Methyl 2-methylbutanimidate hydrochloride, in human blood. This method, which employs liquid-liquid extraction and a deuterated internal standard, is vital for clinical studies involving pharmacokinetics and drug monitoring, demonstrating the compound's utility in analytical chemistry and medical research (Grosse et al., 1994).

Combustion and Biofuel Research

The study of 2-methylbutanol combustion, a compound structurally similar to Methyl 2-methylbutanimidate hydrochloride, provides insights into alternative fuels and combustion engine efficiency. Experimental data on ignition delay times and laminar flame speeds contribute to the development of detailed chemical kinetic models for biofuel applications, highlighting the relevance of similar compounds in renewable energy research (Park et al., 2015).

Synthetic Organic Chemistry

A rapid and efficient synthesis method for 2-Butyl-5-Chloro-3H-Imidazole-4-Carboxaldehyde demonstrates the utility of Methyl 2-methylbutanimidate hydrochloride and related compounds in synthetic organic chemistry. This method facilitates the preparation of complex molecules, underscoring the importance of such reagents in drug discovery and material science (Srinivas et al., 2004).

Chemical Kinetics and Catalysis

Research on the palladium-catalyzed methylation of aryl C-H bonds using peroxides, including compounds similar to Methyl 2-methylbutanimidate hydrochloride, advances our understanding of chemical kinetics and catalysis. Such studies are crucial for developing more efficient and sustainable synthetic routes in pharmaceuticals and organic chemistry (Zhang et al., 2008).

Renewable Chemicals and Fuels Production

Investigations into the dehydration of fermented isobutanol, closely related to Methyl 2-methylbutanimidate hydrochloride, for producing renewable chemicals and fuels, shed light on the potential of such compounds in the green chemistry and sustainable energy sectors. The catalytic conversion processes studied are essential for the development of bio-based platform chemicals (Taylor et al., 2010).

Safety and Hazards

The safety information for “Methyl 2-methylbutanimidate hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 2-methylbutanimidate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-4-5(2)6(7)8-3;/h5,7H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTSFWKDMBNTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methylbutanimidate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2674457.png)

![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)

![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)

![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)

![N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2674471.png)

![N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2674473.png)

![5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2674475.png)